molecular formula C18H16N2OS B3140395 4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine CAS No. 477886-19-4

4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine

Cat. No.: B3140395
CAS No.: 477886-19-4
M. Wt: 308.4 g/mol
InChI Key: VHCXTZCDVLISBT-UHFFFAOYSA-N
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Description

4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a phenoxy group at the 6-position, a phenyl group at the 2-position, and a methylsulfanyl group at the 4-position of the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the reaction of 6-substituted uracil derivatives with arylsulfanyl groups. This method includes the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated flow reactors and continuous processing techniques can further enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenoxy and phenyl groups can undergo reduction under specific conditions.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenoxy and phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the phenoxy and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    4-Methylsulfanyl-2-phenylpyrimidine: Lacks the phenoxy group, affecting its reactivity and applications.

    4-Phenoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, leading to variations in its chemical behavior.

Uniqueness

4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine is unique due to the combination of the phenoxy, phenyl, and methylsulfanyl groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(methylsulfanylmethyl)-6-phenoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-22-13-15-12-17(21-16-10-6-3-7-11-16)20-18(19-15)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXTZCDVLISBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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